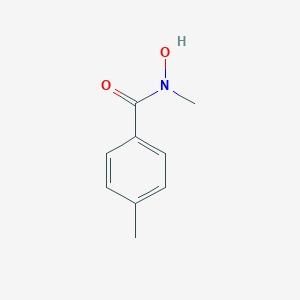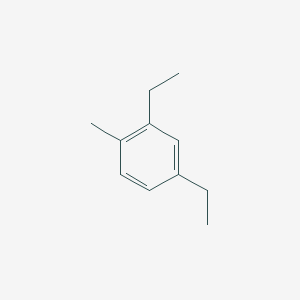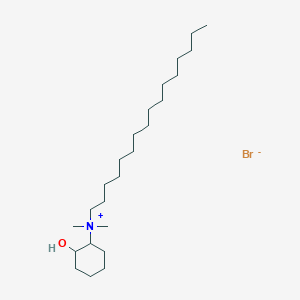
2-Propylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propylquinoline is a quinoline derivative . It has a molecular formula of C12H13N and a molecular weight of 171.2383 . The IUPAC Standard InChI is InChI=1S/C12H13N/c1-2-5-11-9-8-10-6-3-4-7-12(10)13-11/h3-4,6-9H,2,5H2,1H3 and the IUPAC Standard InChIKey is IZXJPGLOYYDHRM-UHFFFAOYSA-N .
Synthesis Analysis
The synthesis of 2-propylquinoline involves several steps. One approach is the Pfitzinger approach, which involves the reaction of isatin with ketones and aldehyde . Another approach involves the use of α,β-unsaturated aldehydes . A recent study also reported the synthesis of 2-propylquinoline derivatives using microwave irradiation technique .
Molecular Structure Analysis
The molecular structure of 2-propylquinoline consists of a benzene ring fused with a pyridine ring . The structure is available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
Quinoline and its derivatives, including 2-propylquinoline, participate in both electrophilic and nucleophilic substitution reactions . They can undergo various transformations, including alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .
Physical And Chemical Properties Analysis
2-Propylquinoline is a weak tertiary base and forms salts with acids . It exhibits reactions similar to benzene and pyridine .
Orientations Futures
Propriétés
Numéro CAS |
1613-32-7 |
|---|---|
Nom du produit |
2-Propylquinoline |
Formule moléculaire |
C12H13N |
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
2-propylquinoline |
InChI |
InChI=1S/C12H13N/c1-2-5-11-9-8-10-6-3-4-7-12(10)13-11/h3-4,6-9H,2,5H2,1H3 |
Clé InChI |
IZXJPGLOYYDHRM-UHFFFAOYSA-N |
SMILES |
CCCC1=NC2=CC=CC=C2C=C1 |
SMILES canonique |
CCCC1=NC2=CC=CC=C2C=C1 |
Autres numéros CAS |
1613-32-7 |
Synonymes |
2-n-propylquinoline 2-propylquinoline 2nPQ cpd |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



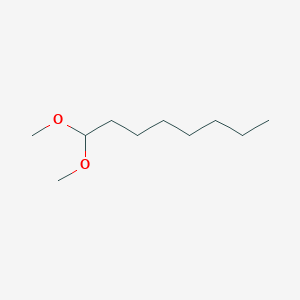
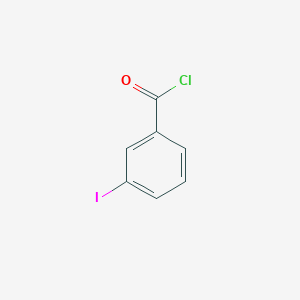
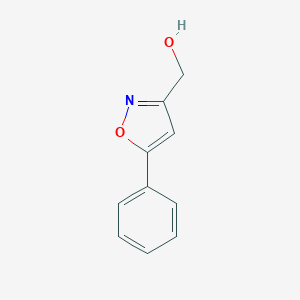
![2-Methyl-3H-triazolo[4,5-b]pyridin-7-one](/img/structure/B155001.png)
![Methyl 4-methylsulfanyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate](/img/structure/B155003.png)
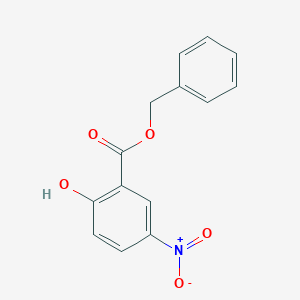
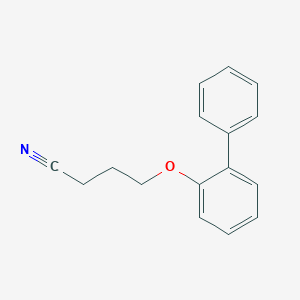
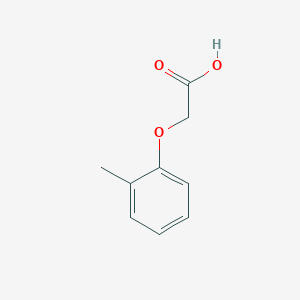
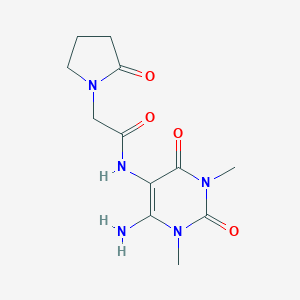
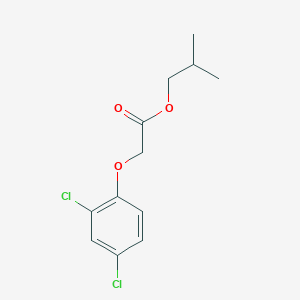
![4-Chloro-6-(trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B155016.png)
